molecular formula C22H32O3 B1200981 3beta-(Acetyloxy)-5alpha-androst-16-ene-16-carboxaldehyde CAS No. 65065-57-8

3beta-(Acetyloxy)-5alpha-androst-16-ene-16-carboxaldehyde

Cat. No. B1200981
CAS RN: 65065-57-8
M. Wt: 344.5 g/mol
InChI Key: IZJWIBVOSGOTPV-MZLYOWLHSA-N
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Description

3beta-(Acetyloxy)-5alpha-androst-16-ene-16-carboxaldehyde is a steroid ester and a steroid aldehyde.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 3beta-(Acetyloxy)-5alpha-androst-16-ene-16-carboxaldehyde, related to steroidal structures, has been a subject of interest in synthetic organic chemistry. Research has focused on the synthesis of various steroidal compounds with similar structures, exploring their potential applications in medicinal chemistry and material science. For instance, the synthesis of multiply hydroxylated 16,17-ene-sterols possessing the androst-16-ene-3β,5α-diol motif has been achieved from dehydroepiandrosterone, illustrating the chemical versatility of steroidal frameworks in creating bioactive molecules (Marson et al., 2003). Such synthetic strategies expand the toolkit for producing steroidal derivatives with specific biological functions.

Enzymatic Inhibition and Biological Activity

Steroidal compounds similar to 3beta-(Acetyloxy)-5alpha-androst-16-ene-16-carboxaldehyde have been evaluated for their biological activities, particularly their role in inhibiting enzymes like human cytochrome P45017alpha. The structure-activity relationship studies suggest that the presence of specific functional groups in steroidal skeletons can significantly impact their inhibitory potency against crucial enzymes involved in steroidogenesis (Jarman et al., 1998). This research contributes to the development of novel therapeutics targeting steroid-related disorders by manipulating steroidal backbones.

Microbial Transformation and Metabolic Pathways

Research into the microbial transformation of steroidal compounds provides insights into alternative routes for producing steroidal derivatives with medical relevance. The study of 16-unsaturated C19 3-oxo steroids as metabolic intermediates in boar testis, for example, sheds light on the biosynthesis of androst-16-enes and their metabolic pathways, highlighting the complex interplay between chemical structure and biological function (Brophy & Gower, 1972). Understanding these pathways can lead to innovative methods for synthesizing steroidal drugs with enhanced efficacy and reduced side effects.

properties

CAS RN

65065-57-8

Product Name

3beta-(Acetyloxy)-5alpha-androst-16-ene-16-carboxaldehyde

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S)-16-formyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H32O3/c1-14(24)25-17-6-9-22(3)16(11-17)4-5-18-19(22)7-8-21(2)12-15(13-23)10-20(18)21/h12-13,16-20H,4-11H2,1-3H3/t16-,17-,18+,19-,20-,21+,22-/m0/s1

InChI Key

IZJWIBVOSGOTPV-MZLYOWLHSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=C4)C=O)C)C

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CC(=C4)C=O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CC(=C4)C=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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